Earlier Disease Onset vs. PLP (139-151) in the SJL EAE Model
PLP (178-191) induces experimental autoimmune encephalomyelitis (EAE) with a significantly earlier disease onset compared to the other major encephalitogenic PLP epitope, 139-151, when administered at equimolar doses in SJL/J mice [1]. This earlier onset is a critical differentiator for studies focused on early immune events or time-sensitive therapeutic interventions. Despite this difference in onset, the overall disease incidence, final clinical severity, and histological features of the resulting EAE are indistinguishable between the two peptides [2].
| Evidence Dimension | Day of EAE onset |
|---|---|
| Target Compound Data | Earlier (specific day not numerically defined in source, stated as 'earlier') |
| Comparator Or Baseline | PLP (139-151) peptide at equimolar concentration |
| Quantified Difference | Qualitatively earlier onset |
| Conditions | In vivo; SJL/J (H-2^s) mice immunized subcutaneously with peptide in Complete Freund's Adjuvant (CFA) [1] |
Why This Matters
Researchers requiring a more rapid disease initiation for high-throughput screening or studies of early pathogenic events should select PLP (178-191).
- [1] Greer JM, Kuchroo VK, Sobel RA, Lees MB. Identification and characterization of a second encephalitogenic determinant of myelin proteolipid protein (residues 178-191) for SJL mice. J Immunol. 1992 Aug 1;149(3):783-8. PMID: 1378866. View Source
- [2] TargetMol. PLP (178-191) product page. Bioactivity description. View Source
